molecular formula C32H34ClN B8285522 1,4-Bis(ethenyl)benzene;(4-methylphenyl)-phenylmethanamine;styrene;hydrochloride

1,4-Bis(ethenyl)benzene;(4-methylphenyl)-phenylmethanamine;styrene;hydrochloride

Cat. No. B8285522
M. Wt: 468.1 g/mol
InChI Key: WWIYQJITPCEFGT-UHFFFAOYSA-N
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Patent
US08778871B2

Procedure details

Fmoc-Asn(Trt)Ser(But)PheAzaGlyLeuArg(Me,Boc2)Phe-Rink-Amide MBHA resin prepared in EXAMPLE 8 was subjected to Fmoc deprotection. To 64 mg (20 μmol) of H-Asn(Trt)Ser(But)PheAzaGlyLeuArg(Me,Boc2)Phe-Rink Amide MBHA resin, 1.5 mL of THF and 13 mg of CDI were added, followed by shaking for 2 hours. After 32 mg of tryptamine hydrochloride, 28 μL of DIEA and 500 μL of DMF were added to the mixture, followed by shaking for 24 hours. Thereafter the resin washed to give 2-(Indol-3-yl)ethylcarbamoyl-Asn(Trt)Ser(But)PheAzaGlyLeuArg(Me,Boc2)Phe-Rink Amied MBHA resin. To 15 mg of the product, 200 μL of TFA/PhSMe/m-cresol/TIS/EDT (85/5/5/2.5/2.5) was added, followed by stirring for 2 hours. Ether was added to the reaction solution, the resulting precipitate was centrifuged and the supernatant was removed. This procedure was repeated for washing. The residue was extracted with an aqueous acetic acid solution and the extract was filtered to remove the resin. Then, linear density gradient elution (60 minutes) was performed with eluants A/B: 69/31-59/41 using: 0.1% TFA in water and eluant B: 0.1% TFA-containing acetonitrile on preparative HPLC using YMC D-ODS-5-ST S-5 120A column (20×150 mm). The fractions containing the product were collected and lyophilized to give 1.1 mg of white powders.
[Compound]
Name
Fmoc-Asn(Trt)Ser(But)PheAzaGlyLeuArg(Me,Boc2)Phe-Rink-Amide MBHA resin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
H-Asn(Trt)Ser(But)PheAzaGlyLeuArg(Me,Boc2)Phe
Quantity
64 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Amide MBHA resin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
13 mg
Type
reactant
Reaction Step Two
Quantity
32 mg
Type
reactant
Reaction Step Three
Name
Quantity
28 μL
Type
reactant
Reaction Step Three
Name
Quantity
500 μL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:5]O[CH2:3][CH2:2]1.[CH:6]1N=CN(C(N2C=[N:16][CH:15]=[CH:14]2)=O)[CH:7]=1.[ClH:18].N[CH2:20][CH2:21][C:22]1[C:30]2[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=2)N[CH:23]=1.CCN(C(C)C)[CH:34]([CH3:36])[CH3:35]>CN(C=O)C>[CH3:3][C:2]1[CH:36]=[CH:34][C:35]([CH:15]([NH2:16])[C:14]2[CH:29]=[CH:30][CH:22]=[CH:21][CH:20]=2)=[CH:5][CH:1]=1.[CH2:21]=[CH:22][C:30]1[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=1.[CH2:6]=[CH:7][C:27]1[CH:28]=[CH:29][C:30]([CH:22]=[CH2:23])=[CH:25][CH:26]=1.[ClH:18] |f:2.3,6.7.8.9|

Inputs

Step One
Name
Fmoc-Asn(Trt)Ser(But)PheAzaGlyLeuArg(Me,Boc2)Phe-Rink-Amide MBHA resin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
H-Asn(Trt)Ser(But)PheAzaGlyLeuArg(Me,Boc2)Phe
Quantity
64 mg
Type
reactant
Smiles
Name
Amide MBHA resin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.5 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
13 mg
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Step Three
Name
Quantity
32 mg
Type
reactant
Smiles
Cl.NCCC1=CNC2=CC=CC=C12
Name
Quantity
28 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
500 μL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
by shaking for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by shaking for 24 hours
Duration
24 h
WASH
Type
WASH
Details
Thereafter the resin washed

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)C(C2=CC=CC=C2)N.C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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